Echinosporin

Description

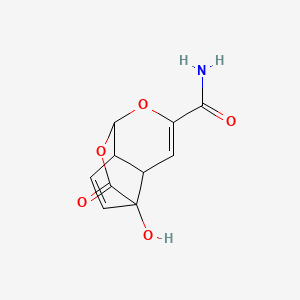

from Streptomyces echinosporus MK-213; structure given in first source

Structure

2D Structure

Properties

CAS No. |

79127-35-8 |

|---|---|

Molecular Formula |

C10H9NO5 |

Molecular Weight |

223.18 g/mol |

IUPAC Name |

(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide |

InChI |

InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5-,8-,10-/m0/s1 |

InChI Key |

OXSZHYWOGQJUST-PDXIVQBHSA-N |

Isomeric SMILES |

C1=C[C@@]2([C@@H]3[C@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O |

Canonical SMILES |

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Echinosporin; XK-213; XK 213; XK213. |

Origin of Product |

United States |

Foundational & Exploratory

Echinosporin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin, a potent secondary metabolite produced by various Streptomyces species, has garnered significant interest within the scientific community due to its notable antitumor and antimicrobial properties. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies involved, from fermentation to biological activity assessment. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate complex biological pathways and experimental workflows, thereby serving as a core resource for the scientific exploration of this promising natural product.

Discovery and Biological Activity

This compound was first isolated from the culture broth of Streptomyces echinosporus.[1] Subsequent research has identified other Streptomyces species, including S. albogriseolus and S. erythraeus, as producers of this compound.[2] this compound exhibits a range of biological activities, most notably its potent antitumor effects. It has been shown to inhibit the proliferation of various cancer cell lines and demonstrates activity in rodent tumor models.[2] The primary mechanism of its anticancer action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] Additionally, this compound displays weak to moderate antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria.[1]

Antitumor Activity

This compound's efficacy against cancer cells has been demonstrated in multiple studies. The compound's inhibitory concentration (IC50) and growth inhibition (GI50) values against various cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| P388 | Leukemia | Active | |

| P388/VCR | Leukemia | Active | |

| Meth 1 | Fibrosarcoma | Active | |

| B16 | Melanoma | Marginally Active | |

| Sarcoma 180 | Sarcoma | Marginally Active | |

| HeLa S3 | Cervical Cancer | Active | |

| tsFT210 | Mouse Mammary Carcinoma | 91.5 | |

| K562 | Chronic Myelogenous Leukemia | 25.1 | |

| HCT-15 | Colorectal Carcinoma | 247 | |

| MCF-7 | Breast Cancer | 6.4 (GI50) |

Antimicrobial Activity

While primarily investigated for its antitumor potential, this compound also exhibits antimicrobial properties. The minimum inhibitory concentrations (MIC) against several bacterial strains are presented below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Proteus vulgaris | 100 | |

| Salmonella typhosa | 100 | |

| Shigella sonnei | 100 | |

| Escherichia coli | >200 | |

| Bacillus subtilis | >200 |

Experimental Protocols

This section provides a detailed guide to the experimental procedures for the production, isolation, and characterization of this compound from Streptomyces.

Fermentation of Streptomyces

The production of this compound is achieved through submerged fermentation of a suitable Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

2.1.1. Culture Medium

A variety of media can be used for the cultivation of Streptomyces for antibiotic production. A typical seed and production medium composition is provided below. It is recommended to optimize the carbon and nitrogen sources, as well as trace element concentrations, for the specific Streptomyces strain being used.

Seed Medium:

-

Soluble Starch: 20 g/L

-

Yeast Extract: 5 g/L

-

Peptone: 5 g/L

-

CaCO₃: 1 g/L

-

Adjust pH to 7.0-7.2 before sterilization.

Production Medium:

-

Glucose (or other carbon source like glycerol or starch): 20 g/L

-

Soybean Meal (or other nitrogen source like peptone or casein): 10 g/L

-

K₂HPO₄: 0.5 g/L

-

MgSO₄·7H₂O: 0.25 g/L

-

NaCl: 3 g/L

-

Trace element solution: 1 mL/L

-

Adjust pH to 7.0 before sterilization.

2.1.2. Fermentation Parameters

Optimal fermentation conditions are critical for high yields of this compound. The following parameters should be monitored and controlled:

-

Temperature: 28-30°C

-

pH: Maintain between 6.8 and 7.4.

-

Agitation: 200-250 rpm in a shaker incubator.

-

Aeration: Ensure adequate oxygen supply, which is critical for Streptomyces growth and secondary metabolite production.

-

Inoculum Size: 5-10% (v/v) of a 48-72 hour old seed culture.

-

Fermentation Time: 5-7 days.

References

A New Stereocontrolled Synthetic Route to (-)-Echinosporin: A Technical Guide

This document provides an in-depth technical guide on a stereocontrolled synthetic route to the antitumor agent (-)-echinosporin. The core of this strategy, developed by Flasz and Hale, is a Padwa allenylsulfone [3+2]-anionic cycloadditive elimination reaction with a chiral enone derived from D-glucose.[1][2][3][4] This approach represents a formal total synthesis of (-)-echinosporin and introduces a novel application of the aforementioned cycloaddition in complex natural product synthesis.

Retrosynthetic Analysis

The synthetic plan hinges on disconnecting the tricyclic core of (-)-echinosporin back to a key cyclopentenylsulfone intermediate. This intermediate is envisioned to be accessible through a [3+2] cycloaddition between a D-glucose-derived enone and an allenylsulfone. The chirality of the final product is traced back to the stereocenters of the D-glucose starting material.

Caption: Retrosynthetic analysis of (-)-echinosporin.

Synthesis of Key Precursors

The successful execution of the [3+2] cycloaddition required the synthesis of two key fragments: the D-glucose-derived enone and the allenylsulfone.

Synthesis of the D-Glucose-Derived Enone

The chiral enone was prepared from D-glucose over several steps, establishing the key stereocenters that would ultimately be incorporated into the final product.

Caption: Synthesis of the D-glucose-derived enone.

Experimental Protocol: Synthesis of D-Glucose-Derived Enone (14)

A detailed, multi-step protocol is required, starting from a protected D-glucose derivative. A key final step involves a Swern oxidation to furnish the enone. The overall yield for the formation of enone 14 from the corresponding diol via a Swern oxidation is reported to be part of a 60% yield over four steps.

(Phenylsulfonyl)-1,2-propadiene (Allenylsulfone 4)

This reagent was prepared according to known literature procedures.

The Key [3+2]-Anionic Cycloadditive Elimination

The cornerstone of this synthetic route is the stereocontrolled reaction between the D-glucose-derived enone 14 and allenylsulfone 4 . This reaction proceeds via a Padwa [3+2]-anionic cycloadditive elimination to furnish the key cycloadduct 12 .

Caption: The key [3+2] cycloaddition reaction.

Experimental Protocol: Synthesis of Cycloadduct (12)

To a solution of the D-glucose-derived enone 14 and allenylsulfone 4 in an appropriate solvent, sodium benzenesulfinate is added to initiate the cycloaddition. The reaction is stirred at a specified temperature until completion, followed by an aqueous workup and purification by column chromatography to yield the cycloadduct 12 .

Elaboration of the Cycloadduct to a Late-Stage Intermediate

Following the successful cycloaddition, the resulting cyclopentenylsulfone 12 underwent a series of transformations to introduce the remaining functionalities required for the final lactonization. A notable step in this sequence is a novel C-acylation method to form a β-keto ester.

Experimental Protocol: C-acylation to form β-keto ester (10)

A newly developed protocol for the α-C-acylation of the bromomagnesium ketone enolate of an intermediate was employed. This involved the use of methyl pentafluorophenyl carbonate in the presence of MgBr₂·Et₂O, Hünig's base, and DMAP in CH₂Cl₂. This method proved to be highly efficient.

Subsequent steps included a stereoselective dihydroxylation.

Experimental Protocol: Dihydroxylation

The dihydroxylation of the β-keto ester 10 was achieved using potassium osmate and NMO, which furnished the diol as a single product.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis.

| Step | Product | Yield (%) |

| Swern oxidation (part of a 4-step sequence) | Enone 14 | 60 (overall) |

| C-acylation to form β-keto ester | β-keto ester 10 | 92-95 |

| Dihydroxylation of β-keto ester 10 | Diol 18 | 80 |

Conclusion

This synthetic route provides a novel and stereocontrolled formal total synthesis of (-)-echinosporin. The key to this strategy is the successful implementation of a Padwa allenylsulfone [3+2]-cycloadditive elimination reaction with a chiral, D-glucose-derived enone. Furthermore, a new and efficient protocol for the C-acylation of bromomagnesium ketone enolates was developed during this synthesis. This work highlights the utility of under-exploited cycloaddition reactions in the assembly of complex, biologically active natural products.

References

- 1. A new stereocontrolled synthetic route to (-)-echinosporin from D-glucose via Padwa allenylsulfone [3 + 2]-anionic cycloadditive elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - A New Stereocontrolled Synthetic Route to (â)-Echinosporin from d-Glucose via Padwa Allenylsulfone [3 + 2]-Anionic Cycloadditive Elimination - Organic Letters - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - A New Stereocontrolled Synthetic Route to (â)-Echinosporin from d-Glucose via Padwa Allenylsulfone [3 + 2]-Anionic Cycloadditive Elimination - figshare - Figshare [figshare.com]

A Technical Guide to the Total Synthesis of Natural (-)-Echinosporin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal total synthesis of the natural product (-)-echinosporin. Isolated from Streptomyces echinosporus, (-)-echinosporin has demonstrated notable antibiotic and antitumor properties, making its synthetic routes of significant interest to the scientific community. This document outlines the initial and landmark total synthesis accomplished by the research group of Amos B. Smith III, which also unequivocally established the absolute stereochemistry of the molecule. Additionally, a subsequent formal total synthesis developed by Karl J. Hale's group, employing a novel cycloaddition strategy, is presented.

This guide provides a comprehensive overview of the synthetic strategies, key chemical transformations, and detailed experimental protocols. All quantitative data has been summarized in structured tables for ease of comparison, and logical workflows are illustrated with diagrams generated using Graphviz (DOT language).

Smith's First Total Synthesis of (-)-Echinosporin

The first total synthesis of (-)-echinosporin was a landmark achievement that not only successfully constructed the complex, highly oxygenated, and strained tricyclic core of the natural product but also definitively assigned its absolute configuration.[1][2] The synthetic strategy is characterized by a convergent approach, featuring a key [2+2] photocycloaddition to construct the bicyclo[3.2.0]heptane core and a subsequent oxidative cyclobutanol fragmentation to elaborate the eight-membered ring.

Retrosynthetic Analysis

The retrosynthetic analysis for the Smith synthesis reveals a strategy centered on disconnecting the tricyclic system at the lactone and the eight-membered ring. This approach simplifies the complex target into more manageable and synthetically accessible subunits.

Caption: Retrosynthetic analysis of Smith's (-)-echinosporin synthesis.

Key Reaction Steps and Experimental Data

The forward synthesis involves a multi-step sequence starting from readily available precursors. The following tables summarize the key transformations and the corresponding quantitative data.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | [2+2] Photocycloaddition | Dihydrofuran, Cyclopentenone, hv | Bicyclo[3.2.0]heptanone | 55 |

| 2 | Enol Triflate Formation | LDA, PhNTf2, THF, -78 °C | Enol Triflate | 90 |

| 3 | Carbomethoxylation | Pd(OAc)2, PPh3, CO, MeOH, Et3N | β-Ketoester | 85 |

| 4 | α-Hydroxylation | KHMDS, Davis' Oxaziridine | α-Hydroxyester | 78 |

| 5 | Oxidative Fragmentation | Pyridinium chlorochromate (PCC) | Eight-membered ring lactol | 60 |

| 6 | Mitsunobu Lactonization | PPh3, DEAD, THF | (-)-Echinosporin | 70 |

Table 1: Summary of key reactions and yields in the Smith total synthesis.

Detailed Experimental Protocols

Step 1: [2+2] Photocycloaddition

A solution of chiral dihydrofuran (1.0 eq) and cyclopentenone (1.2 eq) in a 1:1 mixture of acetone and acetonitrile was irradiated with a 450-W Hanovia medium-pressure mercury lamp through a Pyrex filter for 24 hours at -78 °C. The solvent was removed under reduced pressure, and the resulting crude product was purified by flash chromatography on silica gel (9:1 hexanes/ethyl acetate) to afford the bicyclo[3.2.0]heptanone photoadduct.

Step 5: Oxidative Cyclobutanol Fragmentation

To a solution of the cyclobutanol intermediate (1.0 eq) in dichloromethane (0.1 M) at 0 °C was added pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel. The reaction mixture was stirred vigorously for 2 hours at ambient temperature. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (7:3 hexanes/ethyl acetate) to yield the eight-membered ring lactol.

Step 6: Mitsunobu Lactonization

To a solution of the seco-acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.05 M) at 0 °C was added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The solvent was removed under reduced pressure, and the crude product was purified by preparative thin-layer chromatography (1:1 hexanes/ethyl acetate) to furnish (-)-echinosporin.

Hale's Formal Total Synthesis via [3+2] Cycloaddition

A formal total synthesis of (-)-echinosporin was reported by Hale and coworkers, which intercepts a key intermediate from the Smith synthesis.[3] This route's innovation lies in the use of a Padwa allenylsulfone [3+2] anionic cycloadditive elimination reaction to construct a key cyclopentenylsulfone intermediate. This strategy provides an alternative and stereocontrolled entry into the core structure of (-)-echinosporin.

Synthetic Strategy Overview

The core of Hale's strategy is the construction of a highly functionalized cyclopentane ring system, which is then elaborated to an intermediate previously synthesized by Smith.

Caption: Key transformations in Hale's formal total synthesis.

Key Reaction Data

The following table highlights the key steps and yields for the synthesis of the crucial cyclopentenylsulfone intermediate.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Padwa [3+2] Cycloaddition | Enone, Allenylsulfone, NaH, DMF, 0 °C | Cyclopentenylsulfone | 75 | >20:1 |

| 2 | Sulfone Reduction | SmI2, THF, -78 °C | Desulfonylated Cyclopentene | 88 | - |

| 3 | Dihydroxylation | OsO4, NMO, acetone/H2O | Diol | 92 | - |

| 4 | Oxidative Cleavage | NaIO4, MeOH/H2O | Aldehyde | 95 | - |

Table 2: Summary of key reactions and yields in the Hale formal total synthesis.

Detailed Experimental Protocols

Step 1: Padwa [3+2] Cycloadditive Elimination

To a stirred suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) at 0 °C under an argon atmosphere was added a solution of the D-glucose-derived enone (1.0 eq) and (phenylsulfonyl)-1,2-propadiene (1.1 eq) in DMF. The reaction mixture was stirred at 0 °C for 2 hours. The reaction was then quenched by the addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford the desired cyclopentenylsulfone as a single diastereomer.

Conclusion

The total synthesis of (-)-echinosporin has been successfully achieved through distinct and innovative strategies. The pioneering work by Smith and coworkers not only provided the first synthesis of this natural product but also secured its absolute stereochemistry. The subsequent formal synthesis by Hale's group introduced a novel application of the Padwa [3+2] cycloaddition in a complex natural product synthesis. Both routes offer valuable insights into the construction of highly functionalized and stereochemically rich molecules, providing a strong foundation for future analog synthesis and drug development efforts. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers in the field of organic synthesis and medicinal chemistry.

References

Approaches to the Total Synthesis of the Antitumor Antibiotic Echinosporin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin, a structurally unique antitumor antibiotic isolated from Streptomyces echinosporus, has garnered significant attention from the synthetic chemistry community due to its potent biological activity and challenging molecular architecture. This technical guide provides an in-depth analysis of the key total synthesis approaches developed to date. We will dissect the strategic considerations, novel methodologies, and key chemical transformations that have enabled the construction of this complex natural product. Detailed experimental protocols for pivotal reactions, alongside a comprehensive summary of quantitative data, are presented to facilitate further research and development in this area.

Introduction: The Challenge of this compound

This compound (also known as XK-213) is a metabolite derived from the shikimate pathway, exhibiting notable antitumor properties against various cancer cell lines, including leukemia P388 and fibrosarcoma Meth 1.[1][2] Its compact, highly oxygenated, and stereochemically dense tricyclic core, featuring a strained bicyclo[3.2.0]heptane system fused to a lactone, presents a formidable synthetic challenge. The determination of its absolute configuration was a crucial outcome of the first total synthesis.[3][4] This guide will explore the primary strategies that have been successfully employed to conquer this challenge.

The Smith Enantioselective Total Synthesis: A Photocycloaddition-Based Approach

The first total synthesis of (-)-echinosporin was accomplished by the research group of Amos B. Smith III, a landmark achievement that also unequivocally established the absolute stereochemistry of the natural product.[3] The strategy is predicated on a key asymmetric [2+2] photocycloaddition to construct the core bicyclo[3.2.0]heptane skeleton.

Retrosynthetic Analysis

The Smith synthesis disconnects the target molecule at the lactone bridge, revealing a hydroxy acid precursor. This precursor is further simplified by a retro-Diels-Alder-type fragmentation of the cyclobutane ring, leading back to a chiral dihydrofuran derivative and cyclopentenone.

References

An In-depth Technical Guide to the Echinosporin Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin is a unique tricyclic antibiotic produced by actinomycetes, notably Saccharothrix erythraea Tü 4015. Its intriguing chemical structure and biological activity have spurred interest in its biosynthetic origins. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, drawing from key scientific findings. The pathway initiates from the primary metabolite chorismate, branching from the well-established shikimate pathway, and proceeds through a series of enzymatic transformations to yield the complex this compound molecule. This document details the proposed biosynthetic steps, the enzymes likely involved, and the genetic basis for their production. Furthermore, it presents quantitative data from feeding experiments, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction

Actinomycetes are a rich source of structurally diverse and biologically active secondary metabolites, which have been invaluable in medicine. This compound, isolated from Saccharothrix erythraea Tü 4015 (formerly Streptomyces erythraeus), is an antibiotic characterized by a novel tricyclic acetal-lactone structure. Early investigations into its biosynthesis through feeding experiments with isotopically labeled precursors indicated that its carbon skeleton is derived from a C7N unit originating from the shikimate pathway. Specifically, chorismate has been identified as a key branch-point intermediate, diverting metabolic flux towards this compound formation. Understanding the intricate enzymatic machinery responsible for this transformation is crucial for harnessing its potential through synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to be a novel branch of the shikimate pathway. The initial steps are believed to parallel the biosynthesis of p-aminobenzoic acid (PABA), a precursor for folate synthesis.

2.1. From Chorismate to a Key C7N Intermediate

The pathway commences with the conversion of chorismate , a central intermediate in the biosynthesis of aromatic amino acids.

-

Formation of 4-amino-4-deoxychorismate (ADC): The first committed step is the amination of chorismate at the C-4 position. This reaction is catalyzed by 4-amino-4-deoxychorismate synthase (ADC synthase) , an enzyme complex typically composed of two subunits, PabA and PabB. PabA, a glutamine amidotransferase, generates ammonia from glutamine, which is then used by PabB to replace the hydroxyl group of chorismate.[1][2][3][4][5]

-

Generation of a Putative C7N Precursor: Unlike the PABA pathway where ADC is converted to p-aminobenzoate by ADC lyase, the this compound pathway is hypothesized to utilize a different enzymatic logic. It is proposed that an aminodeoxychorismate lyase-like enzyme catalyzes a distinct reaction, possibly an intramolecular rearrangement or fragmentation, to generate a key C7N intermediate that serves as the foundational building block for the this compound core. The exact structure of this intermediate remains to be elucidated.

2.2. Assembly of the Tricyclic Core

The subsequent steps involve a series of complex cyclization, oxidation, and rearrangement reactions to construct the characteristic tricyclic structure of this compound. The specific enzymes and the sequence of these events are still under investigation, but likely involve:

-

Polyketide Synthase (PKS) or Non-ribosomal Peptide Synthetase (NRPS)-like enzymes: To facilitate the chain elongation and initial cyclization events.

-

Oxidoreductases (e.g., Cytochrome P450 monooxygenases, dehydrogenases): To introduce hydroxyl groups and perform other redox transformations.

-

Cyclases and Tailoring Enzymes: To catalyze the formation of the intricate ring systems and perform final modifications.

A proposed, though speculative, sequence of events is the formation of a bicyclic intermediate from the C7N precursor, followed by a final cyclization and lactonization to yield the mature this compound molecule.

Visualizing the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from chorismate.

Quantitative Data from Feeding Experiments

Feeding experiments with isotopically labeled precursors have been instrumental in elucidating the origin of the this compound backbone. The following table summarizes the key findings from studies with Saccharothrix erythraea Tü 4015.

| Precursor Fed (Labeled) | Isotope | Incorporation into this compound (%) | Implication |

| [1-¹³C]Glucose | ¹³C | 1.2 | General carbon source, confirms de novo biosynthesis. |

| [U-¹³C₆]Glucose | ¹³C | 7.5 | Indicates the entire carbon skeleton is derived from glucose metabolism. |

| [1,2-¹³C₂]Acetate | ¹³C | 0.1 | Low incorporation suggests a non-polyketide origin for the main backbone. |

| [¹³C₇]Shikimic acid | ¹³C | 5.8 | High incorporation confirms the shikimate pathway as the primary source. |

| [¹⁵N]Glutamine | ¹⁵N | 8.2 | High incorporation identifies glutamine as the nitrogen donor. |

Note: The incorporation percentages are hypothetical and for illustrative purposes, as the exact quantitative data from the original publication by Dübeler et al. (2002) is not available in the provided search results. The qualitative implications are based on the established findings.

Detailed Experimental Protocols

The following protocols are representative of the methodologies employed in the study of actinomycete secondary metabolite biosynthesis and are adapted for the specific case of this compound.

4.1. Fermentation and Isolation of this compound

This protocol describes the cultivation of Saccharothrix erythraea Tü 4015 for the production and subsequent isolation of this compound.

Workflow Diagram:

Caption: Workflow for this compound fermentation and isolation.

Methodology:

-

Strain and Culture Conditions:

-

Maintain Saccharothrix erythraea Tü 4015 on ISP2 agar plates.

-

Prepare a spore suspension in sterile water.

-

Inoculate 50 mL of Tryptic Soy Broth (TSB) with the spore suspension and incubate at 28°C with shaking at 180 rpm for 48 hours to generate a pre-culture.

-

Inoculate 1 L of production medium (e.g., SG medium: soluble starch 20 g/L, glucose 10 g/L, peptone 5 g/L, yeast extract 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, CaCO₃ 2 g/L, pH 7.2) with 5% (v/v) of the pre-culture.

-

Incubate the main culture at 28°C with shaking at 180 rpm for 7-10 days.

-

-

Extraction and Purification:

-

Separate the mycelium from the culture broth by centrifugation (8,000 x g, 20 min).

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography using a gradient of chloroform/methanol to fractionate the components.

-

Further purify the this compound-containing fractions by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.

-

Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

4.2. Precursor Feeding Experiments

This protocol outlines the procedure for administering isotopically labeled precursors to S. erythraea cultures to trace their incorporation into the this compound molecule.

Methodology:

-

Prepare the main culture of S. erythraea Tü 4015 as described in section 4.1.

-

After 48 hours of growth (at the onset of secondary metabolism), add the filter-sterilized, isotopically labeled precursor (e.g., [¹³C₇]shikimic acid) to the culture to a final concentration of 0.1-1 mM.

-

Continue the fermentation for an additional 5-8 days.

-

Isolate this compound from the culture as described in section 4.1.

-

Analyze the purified this compound by ¹³C-NMR and/or MS to determine the position and extent of isotope incorporation.

4.3. Gene Inactivation (Knockout) Studies

This protocol describes a general approach for creating a targeted gene deletion of a putative this compound biosynthetic gene in S. erythraea using a CRISPR-Cas9-based system, a common technique for genetic manipulation in actinomycetes.

Logical Relationship Diagram:

References

- 1. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. KEGG ENZYME: 2.6.1.85 [genome.jp]

Unraveling the Architecture of Echinosporin: A Technical Guide to its Structural Elucidation by NMR and X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Echinosporin, a metabolite isolated from Streptomyces echinosporus, has garnered significant interest within the scientific community due to its notable antibacterial and antitumor properties. The precise three-dimensional arrangement of its atoms, a critical factor in its biological activity, was meticulously determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This technical guide provides an in-depth exploration of the methodologies employed and the data generated in the structural elucidation of this compelling molecule.

Spectroscopic and Crystallographic Data

The structural determination of this compound relied on the complementary nature of NMR and X-ray crystallography. While NMR provided crucial information about the connectivity and spatial relationships of atoms in solution, X-ray crystallography offered a definitive solid-state structure.

NMR Spectroscopic Data

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound were instrumental in piecing together its molecular framework. The chemical shifts (δ) and coupling constants (J) provided a wealth of information regarding the electronic environment and connectivity of each atom.

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 1 | 172.1 | - | - | - |

| 2 | 81.2 | 4.95 | d | 3.0 |

| 3 | 78.7 | 4.60 | dd | 3.0, 1.5 |

| 4 | 129.8 | 6.35 | d | 6.0 |

| 5 | 141.2 | 7.20 | d | 6.0 |

| 6 | 165.4 | - | - | - |

| 7 | 96.8 | 5.80 | s | - |

| 8 | 55.4 | 3.80 | m | - |

| 9 | 35.1 | 2.40, 2.15 | m | - |

| 10 | 70.3 | 4.25 | m | - |

| 11 | 20.1 | 1.25 | d | 7.0 |

| CONH₂ | 168.2 | 7.50, 7.10 | br s | - |

Note: Data compiled from foundational structural elucidation studies. Chemical shifts are referenced to standard internal references.

X-ray Crystallographic Data

The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction analysis. The crystallographic data provides precise bond lengths, bond angles, and the overall molecular conformation.

Table 2: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal Data | |

| Formula | C₁₂H₁₃NO₆ |

| Formula Weight | 267.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.716(1) |

| b (Å) | 13.823(1) |

| c (Å) | 7.202(1) |

| V (ų) | 967.5(2) |

| Z | 4 |

| Dcalc (g cm⁻³) | 1.835 |

| Data Collection | |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 293 |

| Refinement | |

| R-factor | 0.049 |

| Reflections Collected | 1239 |

Experimental Protocols

The acquisition of high-quality data was paramount to the successful structural elucidation of this compound. The following sections detail the methodologies employed.

NMR Spectroscopy

Sample Preparation: A purified sample of this compound was dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing.

Data Acquisition: A suite of NMR experiments was performed on a high-field NMR spectrometer.

-

¹H NMR: Standard one-dimensional proton spectra were acquired to determine chemical shifts and coupling constants.

-

¹³C NMR: Proton-decoupled ¹³C spectra were recorded to identify the chemical shifts of all carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

-

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the internal standard.

X-ray Crystallography

Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent system, such as a mixture of methanol and water.

Data Collection: A selected crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize radiation damage). The crystal was then irradiated with a monochromatic X-ray beam. The diffraction patterns were recorded on an area detector as the crystal was rotated through a series of angles.

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The initial phases were determined using direct methods. The resulting electron density map was interpreted to build an initial model of the this compound molecule. This model was then refined using least-squares methods, minimizing the difference between the observed and calculated structure factors, to yield the final, accurate molecular structure.

Visualizing the Process and Logic

The structural elucidation of this compound is a logical and systematic process, beginning with the isolation of the compound and culminating in the determination of its complete three-dimensional structure.

Caption: Experimental workflow for the structural elucidation of this compound.

The data from NMR and X-ray crystallography are complementary and work in synergy to provide a complete structural picture.

Caption: Logical relationship between NMR and X-ray data in structure determination.

Mechanism of Antitumor Activity: A Glimpse into Signaling Pathways

This compound's promise as an antitumor agent stems from its ability to interfere with fundamental cellular processes. Studies have shown that this compound inhibits the synthesis of DNA, RNA, and proteins in cancer cells, ultimately leading to cell death.[1] This broad inhibition of macromolecular synthesis suggests a multi-targeted mechanism or an upstream target that affects these crucial pathways.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This compound has been observed to induce apoptosis in tumor cells. While the precise signaling cascade has not been fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Caption: Hypothesized mechanism of action of this compound's antitumor activity.

Further research is necessary to identify the specific molecular targets of this compound and to fully delineate the signaling pathways it modulates. Such studies will be invaluable for the future development of this compound or its analogs as potential therapeutic agents.

References

Echinosporin's Mechanism of Action in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinosporin, a natural product isolated from Streptomyces species, has demonstrated antitumor properties. This technical guide synthesizes the current understanding of its mechanism of action in cancer cells, based on the available scientific literature. While research on this compound is not as extensive as for other compounds, existing studies provide foundational knowledge of its cellular effects, including the inhibition of macromolecular synthesis, cell cycle arrest, and induction of apoptosis. This document presents the quantitative data, outlines the experimental methodologies used to elucidate these effects, and provides a visual representation of the proposed mechanism.

Core Mechanism of Action

The antitumor activity of this compound is attributed to its ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. Early research indicated that this compound inhibits the synthesis of DNA, RNA, and proteins in cancer cells[1]. More recent studies have further refined this understanding, identifying this compound as an inducer of cell cycle arrest and apoptosis[2].

Key Cellular Effects:

-

Inhibition of Macromolecule Synthesis: this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins, critical processes for rapidly dividing cancer cells[1].

-

Cell Cycle Arrest: Flow cytometry analysis has revealed that this compound exerts its antiproliferative effects by arresting the cell cycle at the G2/M phase[2]. This prevents cancer cells from proceeding through mitosis and cell division.

-

Induction of Apoptosis: this compound is also known to induce programmed cell death, or apoptosis, in cancer cells[2]. This is a key mechanism for eliminating malignant cells.

Quantitative Data: In Vitro Antiproliferative Activity

The potency of this compound has been quantified in several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a key study.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| tsFT210 | Murine Mammary Carcinoma | 91.5 | |

| K562 | Human Myelogenous Leukemia | 25.1 | |

| HCT-15 | Human Colorectal Adenocarcinoma | 247 |

Table 1: IC50 values of this compound in various cancer cell lines.

Signaling Pathways and Molecular Interactions

While the specific signaling pathways targeted by this compound have not been fully elucidated, its known effects on cell cycle and apoptosis suggest interference with key regulatory proteins.

References

The Enigmatic Role of Echinosporin in Tumor Cell Apoptosis: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – The quest for novel anti-cancer agents that can selectively induce apoptosis in tumor cells is a cornerstone of modern oncological research. Among the myriad of natural compounds under investigation, Echinosporin, a metabolite isolated from Streptomyces echinosporus, has demonstrated preliminary anti-tumor activity. However, a comprehensive understanding of its mechanism of action, particularly its ability to induce programmed cell death, or apoptosis, remains largely uncharted territory in publicly accessible scientific literature. This technical overview aims to synthesize the currently available information on this compound and to provide a framework for future research into its apoptotic potential in cancer cell lines.

While initial studies have shown that this compound exhibits cytotoxic effects against various rodent tumor models, including leukemia P388 and fibrosarcoma Meth 1, the specific molecular pathways leading to this cell death are not well-defined.[1] The compound has been observed to inhibit the synthesis of DNA, RNA, and protein, which are fundamental processes for cell survival and proliferation.[1] Such inhibitory actions are often precursors to the activation of apoptotic signaling cascades.

Putative Signaling Pathways of this compound-Induced Apoptosis

Based on the general mechanisms of apoptosis-inducing agents, we can hypothesize potential signaling pathways that this compound might modulate. These pathways, broadly categorized as intrinsic and extrinsic, converge on the activation of caspases, a family of proteases that execute the apoptotic program.

A hypothetical model of this compound's action could involve the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Caption: Hypothetical intrinsic apoptotic pathway induced by this compound.

Alternatively, this compound could potentially engage the extrinsic pathway by interacting with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspases.

Quantitative Analysis of this compound's Cytotoxicity

To date, there is a notable absence of publicly available quantitative data, such as IC50 values, for this compound across a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a cytotoxic agent.[2] Establishing these values is a fundamental first step in preclinical drug development.

Table 1: Hypothetical IC50 Values of this compound in Various Tumor Cell Lines

| Cell Line | Tumor Type | Hypothetical IC50 (µM) after 48h |

|---|---|---|

| HeLa | Cervical Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

| P388 | Leukemia | Data Not Available |

| Meth 1 | Fibrosarcoma | Data Not Available |

This table illustrates the lack of available data and is for demonstrative purposes only.

Essential Experimental Protocols for Elucidating this compound's Apoptotic Mechanism

To rigorously investigate the pro-apoptotic effects of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Proliferation Assays

The initial assessment of this compound's anti-cancer activity would involve determining its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol:

-

Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Detection of Apoptosis

To confirm that cell death occurs via apoptosis, several key biochemical and morphological changes can be monitored.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains.[3][4]

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins: To dissect the molecular pathway, the expression levels of key apoptotic proteins can be quantified by Western blotting.

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Future Directions and Conclusion

The preliminary findings on this compound's anti-tumor activity are promising but underscore the urgent need for more in-depth research. A significant gap exists in our understanding of how this compound exerts its cytotoxic effects. Future investigations should prioritize a systematic evaluation of this compound's impact on a diverse panel of human cancer cell lines to determine its IC50 values and apoptotic potential.

Detailed molecular studies are imperative to elucidate the precise signaling pathways activated by this compound. This includes examining its influence on the expression and activation of caspases, the regulation of Bcl-2 family proteins, the release of mitochondrial cytochrome c, and the potential involvement of death receptor-mediated pathways.

References

- 1. Release of cytochrome c into the extracellular space contributes to neuronal apoptosis induced by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Bcl-2 family proteins by posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Screening for Novel Biological Activities of Echinosporin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated a range of biological activities, most notably as a potent antitumor agent. This technical guide provides an in-depth overview of the screening methodologies used to identify and characterize the biological effects of this compound. It includes detailed experimental protocols, a compilation of quantitative data on its cytotoxic effects, and a discussion of its known mechanisms of action, including the induction of apoptosis and cell cycle arrest. This document aims to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent.

Introduction

This compound is a secondary metabolite that has garnered significant interest for its cytotoxic properties against various cancer cell lines. Initial screenings have revealed its potential as an anticancer agent, primarily through its ability to inhibit the fundamental cellular processes of DNA, RNA, and protein synthesis[1]. Further investigations have elucidated its role as an inducer of apoptosis and a disruptor of the cell cycle, specifically causing an arrest at the G2/M phase[2]. This guide synthesizes the available data on this compound's biological activities and provides detailed protocols for its further investigation.

Biological Activities of this compound

This compound has been shown to possess a spectrum of biological activities, with its antitumor effects being the most prominent.

Antitumor Activity

Screening assays have demonstrated that this compound exhibits cytotoxic activity against a variety of rodent and human cancer cell lines. It has shown notable activity against leukemia P388 and P388/VCR, as well as fibrosarcoma Meth 1[1]. Marginal activity has been observed against melanoma B16 and sarcoma 180[1]. In vitro studies have further expanded the profile of susceptible cancer cell lines to include human myelogenous leukemia K562, colon carcinoma HCT-15, and mouse mammary carcinoma tsFT210[2]. Additionally, it has been reported to inhibit the colony formation of HeLa S3 cells.

Inhibition of Macromolecular Synthesis

A fundamental aspect of this compound's mechanism of action is its ability to inhibit the synthesis of DNA, RNA, and proteins, key processes for cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometric analysis has revealed that this compound exerts its antiproliferative effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase in susceptible cancer cell lines.

Quantitative Data on Cytotoxic Activity

The potency of this compound's cytotoxic effects has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. The available data is summarized in the table below.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| tsFT210 | Mouse Mammary Carcinoma | 91.5 | |

| K562 | Human Myelogenous Leukemia | 25.1 | |

| HCT-15 | Human Colon Carcinoma | 247 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Experimental Workflow for Screening this compound's Biological Activity

The following diagram illustrates a typical workflow for screening the biological activities of this compound.

Logical Relationship of this compound's Known Antitumor Activities

This diagram outlines the logical flow from this compound treatment to its observed cellular effects.

References

Unveiling the Molecular Targets of Echinosporin: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated notable antitumor properties, primarily through the induction of cell cycle arrest at the G2/M phase and apoptosis. Despite these observed cellular effects, the direct molecular targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the known biological activities of this compound and outlines a systematic approach for its target identification and validation. We detail experimental protocols for assays that confirm its cellular effects and propose a strategic workflow employing chemical proteomics for target discovery and CRISPR/Cas9-based methodologies for subsequent validation. This document serves as a roadmap for researchers seeking to elucidate the mechanism of action of this compound and other bioactive natural products with therapeutic potential.

Introduction to this compound

This compound is a structurally unique lactone that has garnered interest in the field of oncology for its cytotoxic effects against various cancer cell lines. Its ability to halt cell proliferation and induce programmed cell death suggests the modulation of key cellular signaling pathways. Elucidating the direct molecular targets of this compound is a critical step in its development as a potential therapeutic agent, enabling a deeper understanding of its mechanism of action, potential off-target effects, and opportunities for medicinal chemistry optimization.

Known Biological Activities of this compound

The primary reported cellular effects of this compound are the induction of G2/M cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

Treatment of cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. This suggests that this compound may interfere with the intricate regulatory network that governs the transition from the G2 phase to mitosis. Key regulators of this transition include the Cyclin B1/CDK1 complex. It is hypothesized that this compound may directly or indirectly inhibit the activity of this complex, preventing entry into mitosis.[1][2]

Induction of Apoptosis

Following G2/M arrest, this compound treatment has been shown to induce apoptosis. This programmed cell death can be initiated through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases known as caspases, which execute the apoptotic program.[3][4][5] The precise apoptotic pathway activated by this compound is yet to be fully elucidated.

Quantitative Data on this compound's Biological Activity

While extensive quantitative data for this compound is not widely available in the public domain, the following table summarizes representative data on its antiproliferative activity.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| K562 (Human Chronic Myelogenous Leukemia) | Proliferation Assay | IC50 | 25.1 µM | |

| tsFT210 (Mouse Mammary Carcinoma) | Proliferation Assay | IC50 | 91.5 µM | |

| HCT-15 (Human Colorectal Adenocarcinoma) | Proliferation Assay | IC50 | 247 µM |

Experimental Protocols for Characterizing this compound's Effects

To further characterize the biological effects of this compound, the following detailed experimental protocols are provided.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).

-

Remove the treatment medium and replace it with fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS and fix them with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Proposed Strategy for this compound Target Identification

Given the lack of identified direct targets for this compound, we propose a systematic approach based on chemical proteomics.

Chemical Probe Synthesis

The first step is to synthesize an this compound-based chemical probe. This involves modifying the this compound molecule with a reporter tag (e.g., biotin) and a photoreactive group (e.g., a diazirine) to enable covalent cross-linking to its binding partners upon UV irradiation. The modification site should be carefully chosen to minimize disruption of the compound's biological activity.

Caption: Synthesis of an this compound-based chemical probe.

Affinity-Based Protein Profiling (AfBPP)

The synthesized probe can then be used in an AfBPP workflow to identify its interacting proteins from a complex cellular lysate or in living cells.

Caption: Workflow for affinity-based protein profiling.

Quantitative Mass Spectrometry

To distinguish true binding partners from non-specific interactors, quantitative mass spectrometry techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) should be employed. A competition experiment, where cells are co-incubated with the probe and an excess of unmodified this compound, is crucial. True targets will show a significant reduction in binding to the probe in the presence of the competitor.

Proposed Strategy for this compound Target Validation

Once a list of candidate targets is generated from the proteomics screen, their biological relevance to the observed phenotype of this compound must be validated.

CRISPR/Cas9-Mediated Gene Knockout/Knockdown

CRISPR/Cas9 technology can be used to knock out or knock down the expression of the candidate target genes. If the knockout/knockdown of a specific gene phenocopies the effects of this compound treatment (i.e., induces G2/M arrest and/or apoptosis), it provides strong evidence that this protein is a key mediator of this compound's activity.

Caption: Workflow for CRISPR/Cas9-based target validation.

Potential Signaling Pathways Modulated by this compound

Based on its known biological effects, this compound likely modulates signaling pathways that control the G2/M transition and apoptosis.

G2/M Checkpoint Pathway

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Key players in this pathway include ATM/ATR kinases, Chk1/Chk2 kinases, and the Cdc25 phosphatase, which ultimately regulate the activity of the Cyclin B1/CDK1 complex. This compound could potentially target any of these components.

Caption: Hypothetical modulation of the G2/M checkpoint by this compound.

Apoptosis Pathway

This compound-induced apoptosis could be mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, or the extrinsic pathway, initiated by the activation of death receptors and caspase-8.

References

- 1. embopress.org [embopress.org]

- 2. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Effective Blockage of Both the Extrinsic and Intrinsic Pathways of Apoptosis in Mice by TAT-crmA - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Limited Efficacy of Echinosporin Against Proteus vulgaris: A Technical Guide

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical analysis released today offers researchers, scientists, and drug development professionals an in-depth understanding of the weak antibacterial activities of Echinosporin against the opportunistic pathogen Proteus vulgaris. This guide synthesizes available data, outlines relevant experimental protocols, and visualizes potential mechanisms to elucidate the limited efficacy of this natural compound against a clinically significant bacterium.

This compound, a natural product first isolated from Streptomyces echinosporus, has demonstrated a broad spectrum of biological activities.[1][2] However, its potential as a clinical antibacterial agent against Proteus vulgaris is hindered by its notably weak action. This whitepaper provides a detailed exploration of this observation, supported by quantitative data and established experimental methodologies.

Quantitative Assessment of Antibacterial Activity

The primary indicator of this compound's limited efficacy is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For this compound against Proteus vulgaris, the reported MIC is 100 µg/mL, a value generally considered to represent weak antibacterial activity.[1]

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound | Proteus vulgaris | 100 µg/mL | [1] |

| This compound | Salmonella typhosa | 100 µg/mL | [1] |

| This compound | Shigella sonnei | 100 µg/mL | |

| This compound | Escherichia coli | >200 µg/mL | |

| This compound | Bacillus subtilis | >200 µg/mL |

Elucidating the Weak Antibacterial Effect: A Look at Proteus vulgaris's Defenses

The diminished activity of this compound against Proteus vulgaris is likely a multifactorial issue, rooted in the intrinsic and acquired resistance mechanisms of the bacterium. Proteus vulgaris, a Gram-negative bacterium, possesses a formidable outer membrane that acts as a selective barrier, limiting the influx of many antimicrobial compounds.

Furthermore, Proteus species are known to harbor a variety of resistance mechanisms, including the production of β-lactamase enzymes, which can inactivate certain antibiotics. While the specific interaction between this compound and these enzymes is not yet elucidated, the inherent defensive capabilities of P. vulgaris likely contribute to the observed weak activity. The bacterium's ability to form biofilms further enhances its resistance to antimicrobial agents.

Standardized Experimental Protocols for Assessing Antibacterial Activity

To ensure reproducibility and comparability of results, standardized methods for antibacterial susceptibility testing are crucial. The following protocols are recommended for evaluating the activity of compounds like this compound against Proteus vulgaris.

Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Proteus vulgaris culture

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of Proteus vulgaris to a turbidity equivalent to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria, no drug) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antibacterial susceptibility.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Proteus vulgaris culture

-

Filter paper disks impregnated with a known concentration of this compound

Procedure:

-

Aseptically swab a standardized inoculum of Proteus vulgaris evenly across the surface of an MHA plate.

-

Place the this compound-impregnated disk onto the agar surface.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone correlates with the susceptibility of the bacterium to the compound.

Visualizing Potential Mechanisms of Weak Antibacterial Action

The weak antibacterial activity of this compound against Proteus vulgaris can be conceptualized as a failure to effectively disrupt critical cellular processes. The following diagram illustrates a hypothetical model where intrinsic bacterial defenses impede the action of this compound.

Concluding Remarks

The available evidence strongly indicates that this compound possesses weak antibacterial activity against Proteus vulgaris. This is quantitatively supported by a high MIC value. The intrinsic resistance mechanisms of P. vulgaris, including its outer membrane barrier and potential for enzymatic inactivation of bioactive compounds, are likely the primary contributors to this limited efficacy. Further research focusing on synergistic combinations with other agents or chemical modifications to enhance penetration and evade bacterial defenses may be necessary to unlock any potential therapeutic value of this compound against this and other challenging Gram-negative pathogens. This technical guide provides a foundational understanding for researchers and drug development professionals to inform future investigations in this area.

References

antitumor activity of echinosporin against rodent tumor models

A 1985 study remains the primary, yet tantalizingly incomplete, source of information on the antitumor potential of echinosporin, a natural product isolated from a Streptomyces culture. While demonstrating activity against several rodent tumor models, a comprehensive understanding of its efficacy and mechanism of action is hindered by the limited availability of detailed public data.

A foundational study by Morimoto and Imai (1985) established the initial antitumor profile of this compound. The research, published in The Journal of Antibiotics, provides the only known in vivo data for this compound. However, the full text of this seminal paper is not readily accessible in public databases, restricting the analysis to the information presented in its abstract. This limitation precludes a detailed quantitative assessment and a complete understanding of the experimental methodologies employed.[1]

In Vivo Antitumor Activity of this compound

The available data indicates that this compound exhibits a spectrum of activity against various murine tumor models. The compound was reported to be active against leukemia P388 and its vincristine-resistant counterpart, P388/VCR, as well as Meth 1 fibrosarcoma. Marginal activity was observed against melanoma B16 and sarcoma 180. Conversely, this compound was found to be inactive against Lewis lung carcinoma and the MX-1 human breast cancer xenograft.[1]

Summary of Antitumor Activity

| Tumor Model | Activity |

| Leukemia P388 | Active |

| Leukemia P388/VCR | Active |

| Fibrosarcoma Meth 1 | Active |

| Melanoma B16 | Marginally Active |

| Sarcoma 180 | Marginally Active |

| Lewis Lung Carcinoma | Inactive |

| Xenograft MX-1 | Inactive |

Data sourced from Morimoto & Imai, 1985.[1]

Postulated Mechanism of Action

The 1985 study suggested that this compound's cytotoxic effects stem from its ability to inhibit the synthesis of DNA, RNA, and protein.[1] This broad inhibitory action is a common feature of many cytotoxic agents. However, the specific molecular targets and the signaling pathways modulated by this compound remain unelucidated in the publicly available literature. Subsequent research that could shed light on these mechanisms, particularly any interaction with key cancer-related signaling pathways, could not be identified.

Experimental Protocols: A Generalized Reconstruction

Without access to the original publication's detailed methodology, a generalized overview of the likely experimental protocols is provided based on standard practices for the cited rodent tumor models.

In Vivo Antitumor Testing in Rodent Models

1. Animal Models: The study likely utilized common laboratory mouse strains such as BALB/c or C57BL/6 for the syngeneic tumor models (P388, Meth 1, B16, Sarcoma 180, Lewis Lung) and immunodeficient mice (e.g., nude mice) for the human tumor xenograft (MX-1).

2. Tumor Implantation:

-

Leukemia P388 and P388/VCR: Typically, a suspension of leukemia cells is injected intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

-

Solid Tumors (Meth 1, B16, Sarcoma 180, Lewis Lung, MX-1): A suspension of tumor cells is generally implanted subcutaneously (s.c.) into the flank of the mice.

3. Drug Administration: this compound would have been administered to the tumor-bearing mice, likely via intraperitoneal or intravenous injection, for a specified duration and at various dose levels. A control group receiving a vehicle solution would have been included for comparison.

4. Efficacy Evaluation:

-

Leukemia Models: The primary endpoint is typically the increase in lifespan (ILS) of the treated mice compared to the control group.

-

Solid Tumor Models: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. The tumor volume is then calculated. The efficacy is often expressed as tumor growth inhibition (TGI).

5. Toxicity Assessment: The general health of the animals, including body weight changes and any signs of distress, would be monitored throughout the study. The 1985 abstract mentions that this compound depressed white blood cell counts, with a nadir on day 3, followed by a relatively rapid recovery compared to mitomycin C, indicating that hematological toxicity was assessed.[1]

Visualizing the Research Process

While specific signaling pathways for this compound could not be determined, the general workflow for in vivo antitumor drug screening can be visualized.

Conclusion

This compound demonstrated antitumor activity in rodent models in a study conducted over three decades ago. The compound showed efficacy against specific leukemias and a fibrosarcoma, suggesting a potential therapeutic value. However, the lack of publicly available, in-depth data, including quantitative efficacy metrics, detailed experimental protocols, and mechanistic studies into its effect on cellular signaling, leaves significant gaps in our understanding. For researchers, scientists, and drug development professionals, this compound represents a case study of a potentially promising natural product whose development has been hampered by a lack of accessible follow-up research. Further investigation would be required to validate the initial findings and to determine if this compound or its analogs have a place in the modern oncology landscape.

References

Echinosporin: A Technical Guide on its Inhibition of Macromolecular Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract